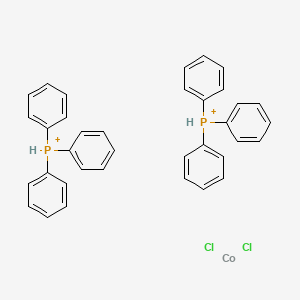
dichlorocobalt;triphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{36})H({30})Cl({2})CoP({2}). It is a blue powder that is primarily used in research and industrial applications. This compound is notable for its role in organometallic chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorocobalt;triphenylphosphanium can be synthesized through the reaction of cobalt(II) chloride with triphenylphosphine. The reaction typically involves dissolving cobalt(II) chloride in an appropriate solvent such as ethanol or acetone, followed by the addition of triphenylphosphine. The mixture is then stirred and heated under reflux conditions to facilitate the formation of the desired complex. The product is usually isolated by filtration and recrystallization .
Industrial Production Methods
While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dichlorocobalt;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(I) species. Substitution reactions result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Dichlorocobalt;triphenylphosphanium has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a useful tool in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is employed in the synthesis of fine chemicals and in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which dichlorocobalt;triphenylphosphanium exerts its effects involves coordination chemistry principles. The cobalt center can undergo various oxidation states, allowing it to participate in redox reactions. The triphenylphosphine ligands stabilize the cobalt center and facilitate its interaction with substrates. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which is crucial in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)palladium(II) chloride
- Bis(triphenylphosphine)nickel(II) chloride
- Bis(triphenylphosphine)platinum(II) chloride
Uniqueness
Dichlorocobalt;triphenylphosphanium is unique due to its specific coordination environment and the properties imparted by the cobalt center. Compared to similar compounds with palladium, nickel, or platinum, the cobalt complex exhibits distinct reactivity and stability profiles. This makes it particularly valuable in certain catalytic applications where other metals may not perform as effectively .
Properties
IUPAC Name |
dichlorocobalt;triphenylphosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRPFIIIFJLFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32Cl2CoP2+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














